1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine
CAS No.:
Cat. No.: VC17747635
Molecular Formula: C12H10F3N3
Molecular Weight: 253.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F3N3 |
|---|---|
| Molecular Weight | 253.22 g/mol |
| IUPAC Name | 4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine |
| Standard InChI | InChI=1S/C12H10F3N3/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |
| Standard InChI Key | NEVVRQKTVWEESL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a benzene ring substituted with two amine groups at the 1- and 4-positions. The 1-position amine is further functionalized with a pyridine ring bearing a trifluoromethyl group at the 5-position. This configuration imparts significant polarity and lipophilicity, enhancing its ability to interact with biological membranes and synthetic matrices.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.22 g/mol | |
| CAS Number | Not explicitly provided | |
| Solubility | Enhanced in dihydrochloride form |
The trifluoromethyl group () contributes to the compound’s metabolic stability and bioavailability by resisting enzymatic degradation. X-ray crystallography of analogous compounds reveals planar geometries that facilitate π-π stacking interactions, though specific structural data for this compound remains unpublished .
Synthesis and Purification Strategies
Palladium-Catalyzed Amination
The primary synthesis route involves a palladium-catalyzed coupling reaction between 5-(trifluoromethyl)pyridin-2-amine and 1,4-diaminobenzene. This method achieves moderate yields (60–75%) under inert atmospheres, with tris(dibenzylideneacetone)dipalladium(0) () and Xantphos as catalytic ligands . Continuous flow reactors are employed for large-scale production to minimize side reactions and improve reproducibility.
Purification Techniques
Post-synthesis purification involves recrystallization from ethanol/water mixtures and column chromatography using silica gel () with ethyl acetate/hexane eluents. The dihydrochloride salt form is isolated via treatment with hydrochloric acid, yielding a crystalline solid with improved aqueous solubility.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Scale |
|---|---|---|---|
| Batch Amination | 65 | 95 | Laboratory |
| Flow Reactor | 75 | 98 | Industrial |
| Salt Formation | 80 | 99 | Multi-gram |
Biological Activity and Mechanistic Insights
Enzyme and Receptor Modulation
The compound exhibits dose-dependent interactions with kinase enzymes and G-protein-coupled receptors (GPCRs). The trifluoromethyl group enhances membrane permeability, enabling effective intracellular accumulation. At nanomolar concentrations (), it inhibits tyrosine kinase activity by competitively binding to ATP sites, a mechanism observed in analogous pyridine derivatives.
Cytotoxicity and DNA Interactions
In vitro studies demonstrate dual behavior:
-
Low doses (1–10 µM): Induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic Bcl-2.
-
High doses (>50 µM): Causes nonspecific cytotoxicity via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization.
DNA binding assays reveal intercalation into double-stranded DNA, with a binding constant () of . This suggests potential applications in chemotherapeutic drug design.
Comparative Analysis with Structural Analogues
Trifluoromethyl vs. Methyl Substitution
Replacing the trifluoromethyl group with a methyl group reduces lipophilicity ( decreases from 2.1 to 1.4), diminishing cellular uptake and bioactivity. For example, the methyl analogue shows a 10-fold lower kinase inhibition potency ().
Pyridine vs. Pyrimidine Rings
Pyrimidine-based analogues (e.g., 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) exhibit broader selectivity across kinase families but lower metabolic stability due to increased oxidative susceptibility .
Dihydrochloride Salt Form: Advantages and Applications
The dihydrochloride salt (, MW 326.14 g/mol) offers enhanced solubility in polar solvents (e.g., water solubility = 15 mg/mL vs. 2 mg/mL for the free base). This form is preferred in pharmaceutical formulations, as evidenced by its use in preclinical trials for solid tumors.
Table 3: Salt vs. Free Base Properties
| Property | Free Base | Dihydrochloride |
|---|---|---|
| Solubility (H₂O) | 2 mg/mL | 15 mg/mL |
| Melting Point | 180–182°C | 245–247°C |
| Bioavailability (Rat) | 40% | 75% |
Future Research Directions
-
Structural Optimization: Introducing electron-donating groups (e.g., methoxy) to balance lipophilicity and solubility.
-
Targeted Drug Delivery: Conjugation with nanoparticles to mitigate high-dose cytotoxicity.
-
Crystallographic Studies: Resolving the compound’s crystal structure to elucidate binding modes with biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume